3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine
Description
Properties
IUPAC Name |
2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIXEFOMAFCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzoyl Hydrazide
Benzoyl chloride (1.0 mol) is reacted with hydrazine hydrate (1.2 mol) in ethanol (200 mL) at 0–5°C for 2 h. The precipitated benzoyl hydrazide is filtered, washed with cold ethanol, and dried (yield: 85–90%).
Cyclization with Carbon Disulfide
Benzoyl hydrazide (0.1 mol) is suspended in ethanol (100 mL) containing potassium hydroxide (0.2 mol). Carbon disulfide (0.15 mol) is added dropwise, and the mixture is refluxed for 8–10 h. Acidification with acetic acid precipitates 5-benzyl-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (yield: 75–80%; m.p. 224–226°C).
Characterization Data :
-
IR (KBr) : 2560 cm⁻¹ (S—H stretch), 1595 cm⁻¹ (C=N stretch).
-
¹H NMR (CDCl₃) : δ 7.41–7.53 (m, 5H, Ar—H), 4.31 (s, 1H, S—H).
Preparation of 3-(Chloromethyl)pyridine
Chlorination of 3-Picoline
3-Picoline (0.5 mol) is treated with thionyl chloride (1.5 mol) in dichloromethane (150 mL) at 0°C for 2 h, followed by reflux for 6 h. Excess SOCl₂ is removed under vacuum, and the residue is distilled to isolate 3-(chloromethyl)pyridine (yield: 60–65%; b.p. 85–88°C/15 mmHg).
Characterization Data :
-
¹H NMR (CDCl₃) : δ 8.51 (s, 1H, pyridine-H), 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (d, J = 7.8 Hz, 1H, pyridine-H), 7.28 (dd, J = 7.8, 4.8 Hz, 1H, pyridine-H), 4.62 (s, 2H, CH₂Cl).
Coupling of Oxadiazole-thiol with Chloromethylpyridine
Alkylation Reaction
5-Benzyl-1,3,4-oxadiazole-2-thiol (0.05 mol) and 3-(chloromethyl)pyridine (0.06 mol) are dissolved in dry DMF (50 mL) containing potassium carbonate (0.15 mol). The mixture is stirred at 80°C for 12 h, cooled, and poured into ice-water (200 mL). The precipitate is filtered and recrystallized from ethanol to yield the target compound (yield: 70–75%; m.p. 132–134°C).
Optimization Notes :
-
Solvent : DMF enhances nucleophilicity of the thiolate ion.
-
Base : KCO₃ facilitates deprotonation of the thiol group.
-
Temperature : Elevated temperatures accelerate SN2 displacement.
Characterization Data :
-
IR (KBr) : 2920 cm⁻¹ (C—H stretch), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C—S—C).
-
¹H NMR (CDCl₃) : δ 8.51 (s, 1H, pyridine-H), 8.43 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (d, J = 7.8 Hz, 1H, pyridine-H), 7.54–7.41 (m, 5H, Ar—H), 4.52 (s, 2H, SCH₂), 3.98 (s, 2H, CH₂Py).
-
LC-MS (m/z) : 327 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A mixture of 5-benzyl-1,3,4-oxadiazole-2-thiol (0.02 mol), 3-(bromomethyl)pyridine (0.024 mol), and K₂CO₃ (0.06 mol) in acetonitrile (20 mL) is irradiated in a microwave reactor at 100°C for 20 min. This method reduces reaction time to 30 min with comparable yields (72–78%).
One-Pot Sequential Protocol
Benzoyl hydrazide, carbon disulfide, and 3-(chloromethyl)pyridine are combined in a single reactor. Cyclization and alkylation occur sequentially under alkaline conditions, yielding the target compound in 65% overall yield.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30, λ = 254 nm) confirms >98% purity.
X-ray Crystallography
Single-crystal X-ray diffraction reveals planar oxadiazole and pyridine rings with a dihedral angle of 85.3°, indicating minimal conjugation between the heterocycles.
Industrial-Scale Considerations
Cost Efficiency
-
Raw Materials : Benzoyl chloride and 3-picoline are commercially viable at scale.
-
Waste Management : CS₂ and SOCl₂ require neutralization with NaOH before disposal.
Chemical Reactions Analysis
Formation of Sulfanyl Linkages
The sulfanyl linkage in 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine could be formed through a reaction involving a thiolating agent. For example, the compound 4-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoic acid is synthesized by reacting a benzyl-oxadiazole derivative with chloroacetyl derivatives in the presence of a base .
Substitution Reactions
The pyridine ring in This compound could undergo substitution reactions, such as nucleophilic aromatic substitution, depending on the presence of suitable leaving groups.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have shown significant antimicrobial activity, including antitubercular effects . The incorporation of a pyridine ring may enhance or modify these activities.
Anticancer Activity
Some oxadiazole derivatives have been explored for their anticancer properties, often exhibiting promising cytotoxic activity against various cancer cell lines . The specific biological activity of This compound would depend on its structural features and potential interactions with biological targets.
Data Tables
Given the limited specific data on This compound , the following table summarizes general properties of related compounds:
These compounds illustrate the diverse biological activities associated with oxadiazole and pyridine derivatives, suggesting potential applications for This compound .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Enzyme Inhibition
Research indicates that derivatives of 5-benzyl-1,3,4-oxadiazole, including those containing the sulfanyl group, exhibit significant inhibitory activity against various enzymes. Notably:
- Alkaline Phosphatase Inhibition : Compounds derived from 5-benzyl-1,3,4-oxadiazole have been synthesized and tested for their ability to inhibit alkaline phosphatase (ALP). Some derivatives demonstrated potent inhibitory effects, with certain compounds achieving low IC50 values, indicating their potential as therapeutic agents for conditions where ALP is implicated .
- Acetylcholinesterase Activity : A study highlighted the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol, which were screened against acetylcholinesterase (AChE) and showed promising activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
2.1. Anticancer Properties
Oxadiazole derivatives have been explored for their anticancer properties. The structural features of 5-benzyl-1,3,4-oxadiazole contribute to its interaction with biological targets involved in cancer progression. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
2.2. Antimicrobial Activity
The oxadiazole ring system is known for its antimicrobial properties. Compounds containing the 5-benzyl substituent have shown effectiveness against a range of bacterial strains, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Conclusion and Future Directions
The compound 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine presents a promising avenue for further research in medicinal chemistry due to its multifaceted biological activities. Its role as an enzyme inhibitor opens up potential therapeutic applications in neurodegenerative diseases and cancer treatment.
Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- In Vivo Studies : Evaluating the efficacy and safety profiles of these compounds in animal models.
- Structural Modifications : Exploring structural variations to enhance potency and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Properties of the Target Compound and Analogs
Key Observations :
- Molecular Weight : The target compound has a lower molecular weight (269.32 g/mol) compared to analogs like 7c (375.47 g/mol) and 8q (378.45 g/mol), primarily due to the absence of bulky substituents (e.g., thiazole or indole groups) .
- Melting Points : Analogs with amide substituents (e.g., 7c–7f ) exhibit higher melting points (134–178°C), likely due to hydrogen-bonding networks formed by amide groups. The target compound’s melting point is unreported but expected to be lower due to reduced polarity .
- Lipophilicity : The target compound’s logP (2.019) is comparable to 8q (estimated higher due to indole substituents), but lower than chlorinated analogs (e.g., ’s compound with Cl and OCH₃ groups) .
Enzyme Inhibition ():
The benzyl group’s lack of hydrogen-bonding capacity may reduce enzyme interaction compared to indole or amino-thiazole substituents .
Antibacterial Activity ():
Structural-Activity Relationship (SAR) :
- Hydrogen-Bonding Groups: Amino-thiazole () or indole () groups improve enzyme inhibition via H-bond interactions, which the target compound lacks .
Structural Characterization:
- Spectroscopy : Analogs in were characterized via IR (C=N and C-O stretches), ¹H/¹³C NMR (aryl and methylene signals), and EI-MS (molecular ion peaks), which are applicable to the target compound .
- Crystallography : The chlorinated analog in crystallized in an orthorhombic system (Pbca space group), demonstrating the utility of SHELX software () for structural validation .
Biological Activity
The compound 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazole derivatives are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.39 g/mol. The presence of the oxadiazole ring contributes to its bioactivity through various mechanisms of action.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties using different assays.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines. The IC50 values were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels. This suggests that the compound may act as a potential lead for developing new anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| MEL-8 | 12.34 | p53 upregulation and apoptosis |
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies indicate that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Antibacterial Assays : The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects.
Experimental Results :
Q & A
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB ID: 5TZ1). Prioritize poses with lowest ΔG (e.g., –9.2 kcal/mol) for MD simulations.
- QSAR Modeling : Derive electron-withdrawing (σ) and lipophilicity (π) parameters to correlate substituent effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
